molecular formula C20H21N3O5 B2880850 N'-[2-(furan-2-yl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1795302-02-1

N'-[2-(furan-2-yl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2880850
CAS No.: 1795302-02-1
M. Wt: 383.404
InChI Key: MCXUNKSPBXNJKK-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been studied extensively for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide involves multiple steps. One common method includes the reaction of [2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, which creates products with a new aromatic nucleus: a furan and a phenol. This reaction provides insights into the mechanistic details of furan and phenol formation, contributing to our understanding of reactions involving carbene complexes with acetylenes.

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.

Scientific Research Applications

N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of new heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential therapeutic applications, including antifungal and antibacterial properties.

  • Medicine

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-16(15-5-3-7-28-15)11-21-19(25)20(26)22-14-8-12-4-2-6-23-17(24)10-13(9-14)18(12)23/h3,5,7-9,16H,2,4,6,10-11H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXUNKSPBXNJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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